2-[[2-(2-Ethyl-1,3-thiazol-4-yl)acetyl]-methylamino]acetic acid
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Overview
Description
2-[[2-(2-Ethyl-1,3-thiazol-4-yl)acetyl]-methylamino]acetic acid is a synthetic organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2-Ethyl-1,3-thiazol-4-yl)acetyl]-methylamino]acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Acetylation: The thiazole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Methylation: The acetylated thiazole is further reacted with methylamine to introduce the methylamino group.
Carboxylation: Finally, the compound is carboxylated using chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[[2-(2-Ethyl-1,3-thiazol-4-yl)acetyl]-methylamino]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its thiazole ring is a common motif in many biologically active molecules, making it a valuable tool for probing biological systems.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In industry, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2-[[2-(2-Ethyl-1,3-thiazol-4-yl)acetyl]-methylamino]acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Uniqueness
2-[[2-(2-Ethyl-1,3-thiazol-4-yl)acetyl]-methylamino]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This compound’s versatility and potential make it a subject of ongoing research in various scientific fields.
Properties
IUPAC Name |
2-[[2-(2-ethyl-1,3-thiazol-4-yl)acetyl]-methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-3-8-11-7(6-16-8)4-9(13)12(2)5-10(14)15/h6H,3-5H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXANVEKTYUFNSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CC(=O)N(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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